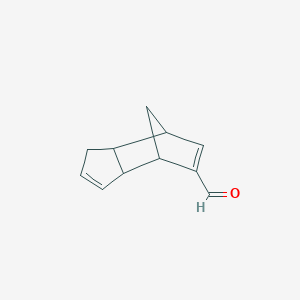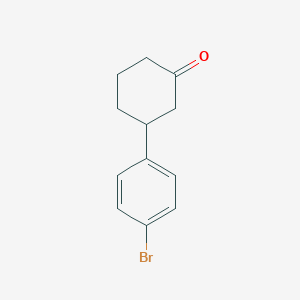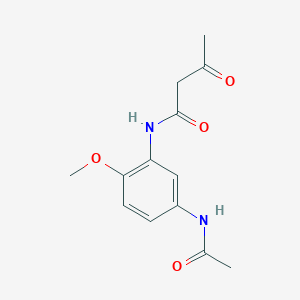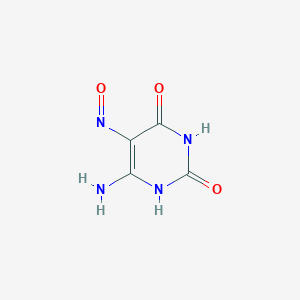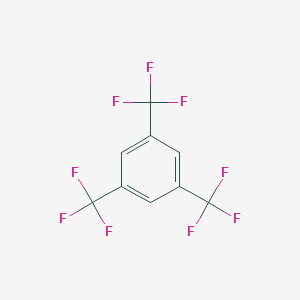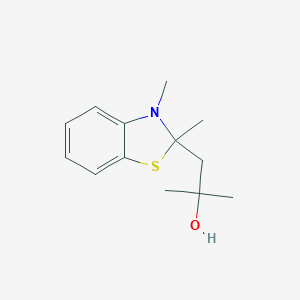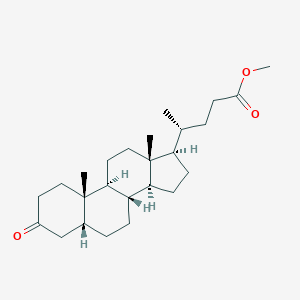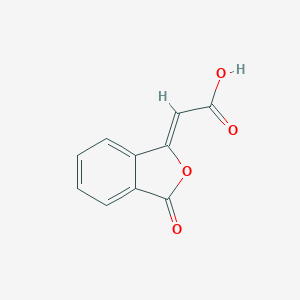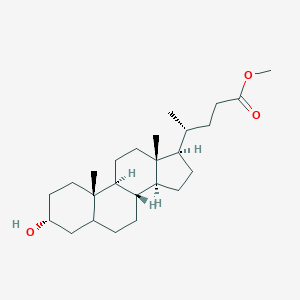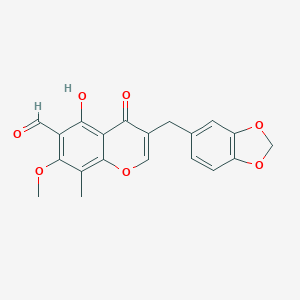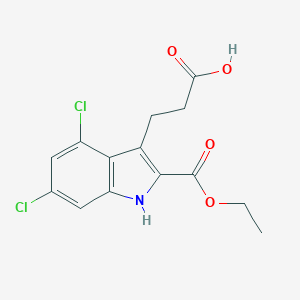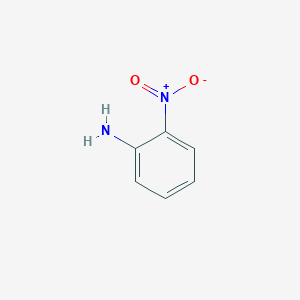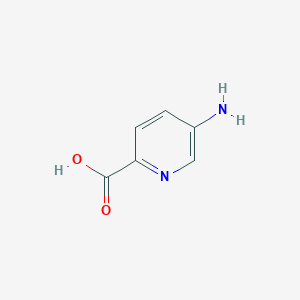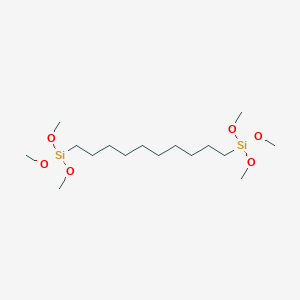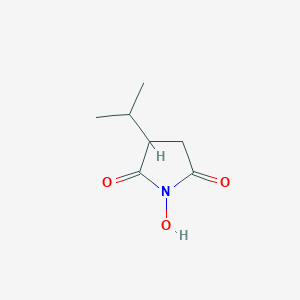
1-Hydroxy-3-propan-2-ylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropyl-N-hydroxysuccinimide is an organic compound that belongs to the class of N-hydroxysuccinimide derivatives These compounds are known for their utility in various biochemical applications, particularly in the formation of active esters used in peptide synthesis and bioconjugation techniques
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-N-hydroxysuccinimide typically involves the reaction of succinic anhydride with isopropylamine, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 3-isopropyl-N-hydroxysuccinimide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-isopropyl-N-hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted succinimide compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
3-isopropyl-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-isopropyl-N-hydroxysuccinimide involves its ability to form stable active esters with carboxylic acids. These active esters can then react with amines to form amides, which are essential in peptide synthesis and bioconjugation. The molecular targets include carboxyl and amine groups on proteins and other biomolecules, facilitating their modification and labeling.
相似化合物的比较
Similar Compounds
N-hydroxysuccinimide: A widely used reagent in peptide synthesis and bioconjugation.
N-hydroxysulfosuccinimide: A water-soluble analog of N-hydroxysuccinimide, often used in aqueous reactions.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis and catalysis.
Uniqueness
3-isopropyl-N-hydroxysuccinimide is unique due to the presence of the isopropyl group, which can influence its reactivity and solubility. This structural variation can lead to different reaction pathways and applications compared to its analogs.
属性
CAS 编号 |
121757-21-9 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
1-hydroxy-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(9)8(11)7(5)10/h4-5,11H,3H2,1-2H3 |
InChI 键 |
WIGWKTBHGPGHKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)N(C1=O)O |
规范 SMILES |
CC(C)C1CC(=O)N(C1=O)O |
同义词 |
2,5-Pyrrolidinedione,1-hydroxy-3-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


